![molecular formula C11H16N2O3 B1437898 2-[(3-Ethoxypropyl)amino]isonicotinic acid CAS No. 1019359-56-8](/img/structure/B1437898.png)
2-[(3-Ethoxypropyl)amino]isonicotinic acid
Overview
Description
Synthesis Analysis
The synthesis of this compound involves the reaction of isonicotinic acid with an appropriate amine (in this case, 3-ethoxypropylamine ). The reaction typically occurs under specific conditions, such as refluxing in a suitable solvent. Detailed synthetic pathways and optimization strategies can be found in relevant literature .
Scientific Research Applications
Synthesis of Pyranopyrazoles
The compound 2-[(3-Ethoxypropyl)amino]isonicotinic acid, a derivative of isonicotinic acid, has been utilized in the synthesis of various compounds, including pyranopyrazoles. Zolfigol et al. (2013) utilized isonicotinic acid as a dual and biological organocatalyst for the preparation of pyranopyrazoles under solvent-free conditions, indicating its potential as a green and efficient catalyst in organic synthesis (Zolfigol et al., 2013).
Pharmaceutical and Biological Applications
Antituberculosis Activity
The structure of isonicotinic acid has been a focus in the development of antituberculosis drugs. Studies like those by Banerjee et al. (1994) on the inhA gene in Mycobacterium tuberculosis suggest that derivatives of isonicotinic acid, such as isoniazid, target specific components in the bacterial cell, leading to their therapeutic effects (Banerjee et al., 1994).
Material Science and Environmental Applications
Photocatalytic Activity
Compounds synthesized from isonicotinic acid derivatives have been studied for their photocatalytic properties. For instance, a Co(II)-based compound synthesized with isonicotinic acid showed promising photocatalytic activity for the degradation of Rhodamine B solution under UV light irradiation, suggesting applications in environmental remediation and organic pollutant degradation (Wang & Li, 2022).
Chemical Engineering and Material Synthesis
Electrocatalytic Synthesis
The electrocatalytic properties of isonicotinic acid derivatives have been explored for the synthesis of valuable chemicals. Gennaro et al. (2004) investigated the electrosynthesis of 6-aminonicotinic acid, demonstrating the potential of isonicotinic acid derivatives in facilitating electrochemical reactions for the production of high-value chemical products (Gennaro et al., 2004).
Safety and Hazards
- Safety Data Sheet : Available here.
properties
IUPAC Name |
2-(3-ethoxypropylamino)pyridine-4-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O3/c1-2-16-7-3-5-12-10-8-9(11(14)15)4-6-13-10/h4,6,8H,2-3,5,7H2,1H3,(H,12,13)(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OBEHQQCQRXKIAX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCCNC1=NC=CC(=C1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(3-Ethoxypropyl)amino]isonicotinic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.